Guanylyl imidodiphosphate
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Overview
Description
Trisodium guanosine 5’-[beta,gamma-imido]triphosphate is a synthetic analog of guanosine triphosphate. It is a non-hydrolyzable compound that binds and irreversibly activates G proteins. This compound is widely used in biochemical and physiological studies due to its stability and ability to mimic natural guanosine triphosphate in various biological processes .
Scientific Research Applications
Trisodium guanosine 5’-[beta,gamma-imido]triphosphate is extensively used in scientific research due to its ability to mimic natural guanosine triphosphate. Some of its key applications include:
Chemistry: Used in studies involving GTP-binding proteins to understand their structure and function.
Biology: Employed in research on protein synthesis, signal transduction, and cellular metabolism.
Medicine: Utilized in drug discovery and development to study the effects of GTP-binding proteins in various diseases.
Industry: Applied in the production of biochemical reagents and diagnostic kits
Mechanism of Action
- Role of Targets : Notably, it activates signal transducing G proteins, which play crucial roles in various cellular processes. These processes include proliferation, differentiation, and the activation of intracellular kinase cascades .
- Upon binding to its targets, 5’-GTP trisodium salt modulates their activity. For instance:
- It regulates proliferation and apoptosis by influencing the hydrolysis of GTP by small GTPases such as Ras and Rho .
- It competitively inhibits ribosome-dependent GTPase, affecting the translocation step in protein synthesis .
- It forms stabilized complexes with the α-subunit of the signal receptor particle (SRP) during protein translocation through membranes .
Target of Action
Mode of Action
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Trisodium guanosine 5’-[beta,gamma-imido]triphosphate binds and irreversibly activates G proteins . It is used in a variety of applications that involve GTP binding, including GTP-activation, GTP-inhibition, GTP transport, GTP hydrolysis, and GTP structure stabilization .
Cellular Effects
The effects of Trisodium guanosine 5’-[beta,gamma-imido]triphosphate on various types of cells and cellular processes are profound. It influences cell function by modulating G proteins involved in cell signaling, protein synthesis, and other metabolic processes .
Molecular Mechanism
At the molecular level, Trisodium guanosine 5’-[beta,gamma-imido]triphosphate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Since a cycle of GTP binding, hydrolysis, and release is required for the initiation of protein translocation across the endoplasmic reticulum, Trisodium guanosine 5’-[beta,gamma-imido]triphosphate is often used in studies of protein synthesis .
Temporal Effects in Laboratory Settings
It is known that it is a non-hydrolyzable analog of GTP , suggesting that it may have long-term effects on cellular function.
Metabolic Pathways
Trisodium guanosine 5’-[beta,gamma-imido]triphosphate is involved in the GTP metabolic pathway . It interacts with G proteins and influences metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trisodium guanosine 5’-[beta,gamma-imido]triphosphate is synthesized by replacing the oxygen atom in the triphosphate group of guanosine triphosphate with an imido group (NH). This modification makes the compound non-hydrolyzable. The synthesis involves the use of guanosine triphosphate as the starting material, which undergoes a series of chemical reactions to introduce the imido group. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of trisodium guanosine 5’-[beta,gamma-imido]triphosphate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization and chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Trisodium guanosine 5’-[beta,gamma-imido]triphosphate primarily undergoes binding reactions with G proteins. It does not undergo typical chemical reactions such as oxidation, reduction, or substitution due to its stable imido group. The compound is resistant to hydrolysis, making it a valuable tool in studies involving GTP-binding proteins .
Common Reagents and Conditions
The compound is used in various biochemical assays where it is incubated with G proteins under physiological conditions. The binding reactions typically occur in aqueous solutions at neutral pH and physiological temperatures. Common reagents used in these assays include buffers, salts, and other components that mimic the cellular environment .
Major Products Formed
Since trisodium guanosine 5’-[beta,gamma-imido]triphosphate is non-hydrolyzable, it does not form any major products through chemical reactions. Its primary role is to bind and activate G proteins, which then participate in various cellular signaling pathways .
Comparison with Similar Compounds
Trisodium guanosine 5’-[beta,gamma-imido]triphosphate is unique due to its non-hydrolyzable nature, which makes it a valuable tool in biochemical studies. Similar compounds include:
Guanosine 5’-triphosphate trisodium salt: A natural form of guanosine triphosphate that is hydrolyzable.
Guanosine 5’-[beta,gamma-methylene]triphosphate: Another non-hydrolyzable analog of guanosine triphosphate with a methylene group replacing the oxygen atom.
Guanosine 5’-[beta,gamma-thio]triphosphate: A non-hydrolyzable analog with a sulfur atom replacing the oxygen atom .
These compounds share similar properties but differ in their stability and specific applications in research.
Properties
CAS No. |
148892-91-5 |
---|---|
Molecular Formula |
C10H16N6Na3O14P3 |
Molecular Weight |
606.16 g/mol |
IUPAC Name |
trisodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]amino]phosphinate;hydrate |
InChI |
InChI=1S/C10H17N6O13P3.3Na.H2O/c11-10-13-7-4(8(19)14-10)12-2-16(7)9-6(18)5(17)3(28-9)1-27-32(25,26)29-31(23,24)15-30(20,21)22;;;;/h2-3,5-6,9,17-18H,1H2,(H,25,26)(H3,11,13,14,19)(H4,15,20,21,22,23,24);;;;1H2/q;3*+1;/p-3/t3-,5-,6-,9-;;;;/m1..../s1 |
InChI Key |
AVHZFABRVPIWCT-ZVQJTLEUSA-K |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(NP(=O)(O)[O-])[O-])O)O)N=C(NC2=O)N.O.[Na+].[Na+].[Na+] |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)(O)[O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)(O)[O-])[O-])O)O)N=C(NC2=O)N.O.[Na+].[Na+].[Na+] |
Appearance |
Assay:≥95%A crystalline solid |
Synonyms |
5’-Guanylic Acid Monoanhydride with Imidodiphosphoric Acid Trisodium Salt; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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